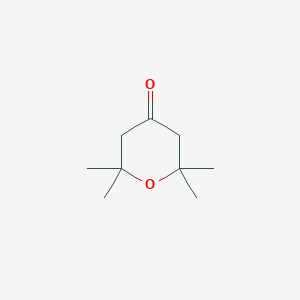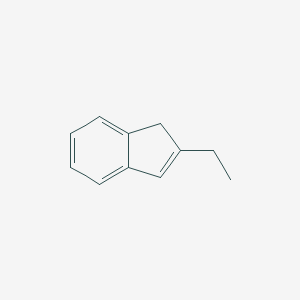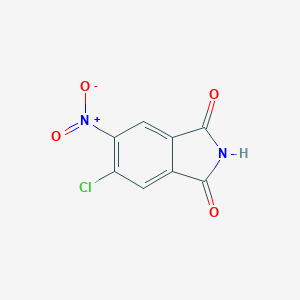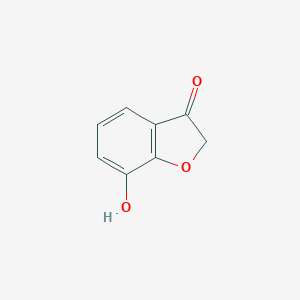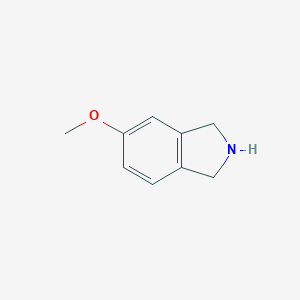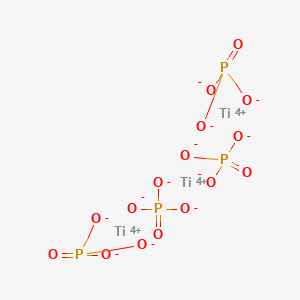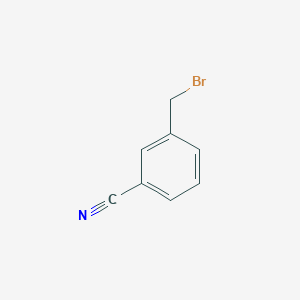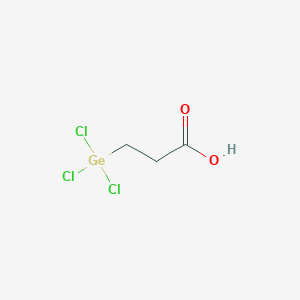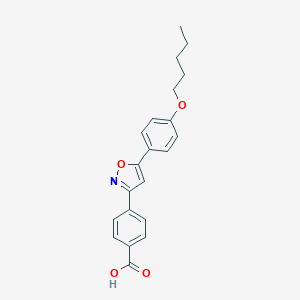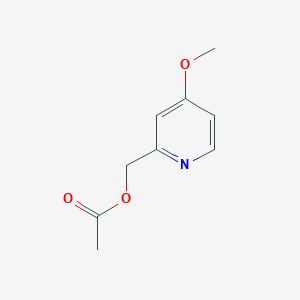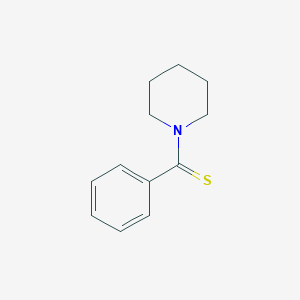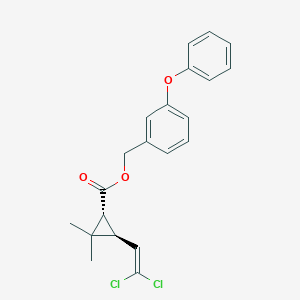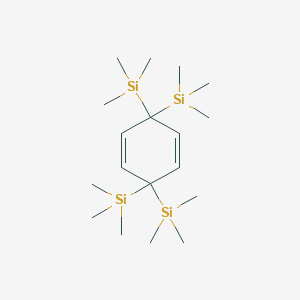
Aluminum behenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum behenate is a chemical compound that is widely used in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is a white, odorless, and tasteless powder that is insoluble in water and organic solvents. The compound is synthesized through a simple and cost-effective method, which involves the reaction between aluminum hydroxide and behenic acid. In
Wissenschaftliche Forschungsanwendungen
Aluminum behenate is widely used in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is also used as a stabilizer in suspensions and emulsions. The compound has been shown to improve the flowability and compressibility of powders, which makes it an essential ingredient in the production of tablets. Aluminum behenate has also been used in the development of sustained-release formulations, which release the drug over an extended period.
Wirkmechanismus
The mechanism of action of aluminum behenate is not fully understood. However, it is believed that the compound works by reducing the friction between the tablet and the die during compression. This results in a smoother tablet surface, which improves the tablet's appearance and reduces the risk of tablet sticking to the die. Aluminum behenate also acts as a binder, which helps to hold the tablet together and prevent it from falling apart.
Biochemische Und Physiologische Effekte
Aluminum behenate is considered safe for human consumption and has no known toxic effects. It is not absorbed by the body and is excreted unchanged in the feces. However, some studies have suggested that aluminum behenate may interfere with the absorption of certain drugs, such as tetracycline. Therefore, it is recommended that aluminum behenate is not used in combination with these drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Aluminum behenate has several advantages when used in lab experiments. It is a cost-effective and readily available compound that can be easily synthesized. It is also non-toxic and has no known side effects. However, aluminum behenate has some limitations. It is insoluble in water and organic solvents, which makes it difficult to dissolve in certain formulations. It is also not suitable for use in certain drug formulations, such as those that require a rapid release of the drug.
Zukünftige Richtungen
There are several future directions for the use of aluminum behenate in the pharmaceutical industry. One potential application is in the development of sustained-release formulations for drugs that require a slow and continuous release. Another potential application is in the development of novel drug delivery systems, such as nanoparticles and liposomes. Additionally, further research is needed to fully understand the mechanism of action of aluminum behenate and its potential interactions with other drugs.
Conclusion
In conclusion, aluminum behenate is a widely used compound in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is synthesized through a simple and cost-effective method and has no known toxic effects. Aluminum behenate has several advantages when used in lab experiments, but also has some limitations. There are several future directions for the use of aluminum behenate in the pharmaceutical industry, including the development of sustained-release formulations and novel drug delivery systems. Further research is needed to fully understand the potential applications of aluminum behenate in the pharmaceutical industry.
Synthesemethoden
The synthesis of aluminum behenate involves the reaction between aluminum hydroxide and behenic acid. Behenic acid is a long-chain saturated fatty acid that is derived from the oil of the Ben oil tree. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and a catalyst, such as sulfuric acid. The resulting product is a white powder that is insoluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
18990-72-2 |
|---|---|
Produktname |
Aluminum behenate |
Molekularformel |
C66H129AlO6 |
Molekulargewicht |
1045.7 g/mol |
IUPAC-Name |
aluminum;docosanoate |
InChI |
InChI=1S/3C22H44O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
InChI-Schlüssel |
BBMXVTPBLPQMAE-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Andere CAS-Nummern |
18990-72-2 |
Verwandte CAS-Nummern |
112-85-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



